4-(2-Fluorophenyl)piperazinyl 3-(piperidylsulfonyl)phenyl ketone
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Overview
Description
4-(2-Fluorophenyl)piperazinyl 3-(piperidylsulfonyl)phenyl ketone is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a piperidylsulfonylphenyl ketone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)piperazinyl 3-(piperidylsulfonyl)phenyl ketone typically involves multiple steps, starting with the preparation of the piperazine and piperidine derivatives. Common methods include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Ugi Reaction: A multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form piperazine derivatives.
Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)piperazinyl 3-(piperidylsulfonyl)phenyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketones to alcohols or amines to secondary amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Fluorophenyl)piperazinyl 3-(piperidylsulfonyl)phenyl ketone has several applications in scientific research:
Drug Discovery: It is used as a lead compound in the development of new pharmaceuticals due to its unique structural features.
Medicinal Chemistry: The compound is studied for its potential therapeutic effects and interactions with biological targets.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds like aripiprazole and quetiapine share the piperazine moiety and are used in various therapeutic applications.
Piperidine Derivatives: Compounds such as ranolazine and trimetazidine contain the piperidine ring and are used in cardiovascular treatments.
Properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(3-piperidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3S/c23-20-9-2-3-10-21(20)24-13-15-25(16-14-24)22(27)18-7-6-8-19(17-18)30(28,29)26-11-4-1-5-12-26/h2-3,6-10,17H,1,4-5,11-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXPGCNJGVPTOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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